Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-bromobenzamido group and at position 2 with an ethyl thioacetate moiety. The bromine atom on the benzamido group enhances lipophilicity and may influence bioactivity, while the thioacetate side chain contributes to metabolic stability and solubility .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCUNSCCHNORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:
Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.
Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.
Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:
Continuous flow synthesis for the efficient handling of intermediates and the final product.
Utilization of automated systems for precise control of reaction parameters and optimization of yield.
Chemical Reactions Analysis
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.
Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.
Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.
Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
This compound finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.
Industry: : As a potential catalyst or functional material in various chemical processes.
Mechanism of Action
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.
Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.
Comparison with Similar Compounds
Structural Analogs with Varying Benzamido Substituents
The benzamido group’s substituent significantly impacts biological activity. Key analogs include:
Analogs with Modified Thioacetate Side Chains
Variations in the thioacetate moiety influence physicochemical properties and bioactivity:
Hybrid Derivatives with Additional Moieties
Some analogs incorporate fused rings or carbohydrate units:
- Imidazo[2,1-b][1,3,4]thiadiazoles : Bromine substitution at position 2 (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) enables facile functionalization with amines, suggesting tunable activity .
Key Research Findings
- Cytotoxicity : The 3-bromobenzamido group is critical for anticancer activity. Analogs with electron-deficient aromatic substituents (e.g., bromo, chloro) outperform methoxy or methyl derivatives .
- Antifungal Activity : Thiadiazoles with bulky thioacetate groups (e.g., benzylthio) exhibit stronger ergosterol biosynthesis inhibition, though ethyl thioacetate derivatives may balance potency and pharmacokinetics .
- Synthetic Yields : Derivatives with benzylthio substituents (e.g., 5h, 88% yield) are more efficiently synthesized than ethylthio analogs, possibly due to stabilized intermediates .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves sequential alkylation and amidation steps. A common method includes:
- Step 1 : Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base (e.g., KOH) to form the intermediate ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate. Yield and purity are influenced by solvent choice (e.g., ethanol or THF) and reaction time .
- Step 2 : Coupling the intermediate with 3-bromobenzoyl chloride under reflux conditions. Triethylamine is often used to scavenge HCl, improving reaction efficiency. Purification via recrystallization (e.g., using acetic acid or ethanol) ensures high purity .
- Key parameters : Monitor reaction progress via TLC, and confirm structure using H NMR and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound?
Critical characterization methods include:
- Spectroscopy : H NMR (DMSO-) for proton environments (e.g., -NH at δ 7.36 ppm, ethyl ester protons at δ 4.74–1.19 ppm) . MS (EI) for molecular ion peaks (e.g., m/z 220 for intermediates) .
- Elemental analysis : Verify C, H, N, S content (e.g., calculated vs. observed values for CHNOS: C 32.86% vs. 33.04%) .
- Chromatography : TLC or HPLC to assess purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for evaluating its cytotoxic activity?
- MTT assay : Standard for cytotoxicity screening against cancer cell lines (e.g., SKOV-3, MCF7). Prepare serial dilutions (1–100 μM) and incubate for 48–72 hours. Calculate IC values using nonlinear regression .
- Apoptosis assays : Use acridine orange/ethidium bromide staining to differentiate apoptotic vs. necrotic cells. Fluorescence microscopy quantifies early/late apoptosis .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Substituent effects : Replacement of the 3-bromobenzamido group with 4-methoxybenzamido (as in analog 5f ) enhances SKOV-3 cytotoxicity (IC = 19.5 μM vs. inactive analogs) . Conversely, methyl-to-ethyl substitutions at the triazole ring reduce actoprotective activity (e.g., from 8.27% to negligible) .
- Thiadiazole core : The 1,3,4-thiadiazole ring is critical for π-stacking interactions with biological targets. Modifications to the thioacetate side chain (e.g., ester-to-acid conversion) alter solubility and membrane permeability .
Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive analogs?
- Computational guidance : Use free energy perturbation (FEP) simulations to predict binding affinity changes during structural optimization. Pair with BBB permeability models (e.g., PAMPA-BBB) to prioritize analogs with logBB > −1.0 .
- Lipidization : Introduce cyclohexylmethyl or other lipophilic groups to enhance passive diffusion. Balance hydrophobicity to avoid excessive plasma protein binding .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Assay variability : Standardize cell lines (e.g., SKOV-3 vs. HEPG2), passage numbers, and serum conditions. Replicate experiments with internal controls (e.g., doxorubicin) .
- Structural impurities : Re-characterize synthesized batches via H NMR and HPLC to rule out degradants or byproducts (e.g., sulfone formation during oxidation) .
Q. What methodologies optimize reaction yields for scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 3–4 minutes) and improves yield (e.g., 95% for intermediates) .
- Solvent selection : Use ethyl acetate for phase separation during workup, minimizing polar degradates. Recrystallize from ethanol or acetic acid for high-purity products .
Q. How can researchers explore structure-activity relationships (SAR) systematically?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogens, methoxy groups) and test in parallel assays. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
- Crystallography : Co-crystallize the compound with target proteins (e.g., NMDA receptors) to identify key binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
